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4'-Hydroxy-3',5'-

dimethylacetophenone

Cat. No.: B1580598 Get Quote

An In-depth Technical Guide to the Chemical Properties of 4'-Hydroxy-3',5'-
dimethylacetophenone

This guide provides a comprehensive technical overview of 4'-Hydroxy-3',5'-
dimethylacetophenone, a key chemical intermediate. Designed for researchers, scientists,

and professionals in drug development, this document delves into the compound's synthesis,

physicochemical characteristics, spectral signature, reactivity, and handling protocols,

grounding all information in established scientific principles and methodologies.

Introduction and Strategic Importance
4'-Hydroxy-3',5'-dimethylacetophenone, also known as 4-acetyl-2,6-dimethylphenol, is a

substituted aromatic ketone. Its molecular structure, featuring a phenolic hydroxyl group, a

ketone, and two methyl groups on the aromatic ring, makes it a versatile building block in

organic synthesis. The strategic placement of these functional groups allows for a variety of

chemical transformations, rendering it a valuable precursor for the synthesis of

pharmaceuticals, agrochemicals, and other complex organic molecules. Its CAS Registry

Number is 5325-04-2.[1]

The interplay between the electron-donating hydroxyl and methyl groups and the electron-

withdrawing acetyl group defines its chemical personality, influencing its reactivity and physical

properties. Understanding these core characteristics is paramount for its effective application in

research and development.
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Synthesis Pathway: The Fries Rearrangement
The most common and industrially relevant synthesis of 4'-Hydroxy-3',5'-
dimethylacetophenone is achieved via the Fries rearrangement of 2,6-dimethylphenyl

acetate.[2][3] This reaction is a classic example of an intramolecular electrophilic aromatic

substitution, where an acyl group migrates from a phenolic oxygen to a carbon atom on the

aromatic ring.

Mechanistic Rationale
The Fries rearrangement is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[3]

The mechanism proceeds through several key steps:

Coordination: The Lewis acid coordinates to the carbonyl oxygen of the ester, making the

carbonyl carbon more electrophilic.

Acylium Ion Formation: This coordination facilitates the cleavage of the acyl-oxygen bond,

generating a resonance-stabilized acylium ion (CH₃CO⁺) and an aluminum phenoxide

complex.

Electrophilic Attack: The highly reactive acylium ion then acts as an electrophile, attacking

the electron-rich aromatic ring of the phenoxide. The attack can occur at the ortho or para

position relative to the oxygen.

Rearomatization and Hydrolysis: The resulting intermediate undergoes tautomerization to

restore aromaticity. A final aqueous workup hydrolyzes the aluminum complex to yield the

final hydroxyacetophenone product.

Control over regioselectivity (ortho vs. para) is a critical aspect of this synthesis. Lower reaction

temperatures (below 60°C) generally favor the formation of the para isomer (4'-Hydroxy-3',5'-
dimethylacetophenone), which is often the thermodynamically more stable product.[3][4]

Higher temperatures can lead to increased formation of the ortho isomer.[3][4]

Synthesis and Purification Workflow Diagram
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Caption: Workflow for the synthesis and purification of 4'-Hydroxy-3',5'-
dimethylacetophenone.

Experimental Protocol: Laboratory Scale Synthesis
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2

equivalents) and a suitable solvent (e.g., nitrobenzene or chlorobenzene).

Reactant Addition: The flask is cooled in an ice bath. 2,6-Dimethylphenyl acetate (1.0

equivalent) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal

temperature remains below 10°C.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and stirred for 12-16 hours. The reaction progress is monitored by Thin Layer

Chromatography (TLC).

Quenching: The reaction mixture is slowly poured into a beaker containing crushed ice and

concentrated hydrochloric acid to decompose the aluminum chloride complex.

Extraction: The product is extracted from the aqueous layer using an organic solvent such as

ethyl acetate (3 x 50 mL).

Washing: The combined organic layers are washed sequentially with water and brine, then

dried over anhydrous sodium sulfate.

Purification: The solvent is removed under reduced pressure. The resulting crude solid is

purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by

column chromatography on silica gel to yield the pure product.

Physicochemical Properties
The physical and chemical properties of this compound are dictated by its unique combination

of functional groups. The hydroxyl group's ability to participate in hydrogen bonding significantly

influences its melting point and solubility.
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Property Value Source(s)

Molecular Formula C₁₀H₁₂O₂ [1]

Molecular Weight 164.20 g/mol [1]

Appearance
White to light beige crystalline

powder
[5]

Melting Point 151-155 °C [6]

Boiling Point
Decomposes before boiling at

atmospheric pressure
N/A

Solubility

Soluble in polar organic

solvents like ethanol and

methanol; limited solubility in

nonpolar solvents like hexane.

[7]

pKa
Estimated around 8.5, typical

for a phenol
[5]

Spectroscopic and Analytical Characterization
Accurate characterization is essential for confirming the identity and purity of the synthesized

compound. The following spectral data are characteristic of 4'-Hydroxy-3',5'-
dimethylacetophenone.
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Technique
Characteristic Peaks /
Signals

Rationale

¹H NMR

δ ~10.0-11.0 (s, 1H, -OH), δ

~7.5 (s, 2H, Ar-H), δ ~2.5 (s,

3H, -COCH₃), δ ~2.2 (s, 6H,

Ar-CH₃)

The phenolic proton is

deshielded. The two aromatic

protons are equivalent due to

symmetry. The acetyl and

methyl protons appear as

sharp singlets.

¹³C NMR

δ ~203 (C=O), δ ~160 (Ar-C-

OH), δ ~130-135 (Ar-C), δ

~125 (Ar-C-COCH₃), δ ~26 (-

COCH₃), δ ~16 (Ar-CH₃)

The carbonyl carbon is

significantly downfield.

Aromatic carbons show distinct

shifts based on their

substituents.

IR (cm⁻¹)

3400-3100 (broad, O-H

stretch), ~1660 (strong, C=O

stretch), ~1600 (C=C aromatic

stretch), ~1250 (C-O stretch)

The broad O-H band is

characteristic of a hydrogen-

bonded phenol. The strong

carbonyl absorption is

indicative of an aryl ketone.

Mass Spec (EI)
m/z 164 (M⁺), 149 ([M-CH₃]⁺),

121 ([M-COCH₃]⁺)

The molecular ion peak

corresponds to the molecular

weight. Common fragments

arise from the loss of a methyl

radical (from the acetyl group)

and an acetyl radical.

Reactivity and Applications in Drug Development
The chemical reactivity of 4'-Hydroxy-3',5'-dimethylacetophenone provides multiple avenues

for further molecular elaboration.

Phenolic Hydroxyl Group: This group is acidic and can be readily deprotonated to form a

phenoxide, which can act as a nucleophile in Williamson ether synthesis or be acylated to

form esters.
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Ketone Carbonyl Group: The carbonyl group can undergo nucleophilic addition reactions.

For instance, it can be reduced to a secondary alcohol using reducing agents like sodium

borohydride (NaBH₄) or catalytically hydrogenated.

Aromatic Ring: While the ring is already substituted, the strong activating effect of the

hydroxyl group could potentially allow for further electrophilic substitution, although steric

hindrance from the methyl groups would direct incoming electrophiles to the remaining

positions.

A notable application is its use as an intermediate in the synthesis of pharmaceutical

compounds and their impurities. For example, it is a known precursor in the synthesis of

impurities of Salmeterol, a long-acting β2 adrenergic receptor agonist used in the treatment of

asthma.[5] This highlights its relevance in the pharmaceutical industry for creating analytical

standards and understanding drug degradation pathways.

Safety, Handling, and Storage
As a laboratory chemical, proper handling is crucial to ensure safety.

Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye

irritant (H319), and may cause respiratory irritation (H335).[1]

Recommended PPE: Wear appropriate personal protective equipment (PPE), including

chemical-resistant gloves, safety goggles, and a lab coat.[6] Use a dust mask or work in a

well-ventilated fume hood to avoid inhalation of the powder.[6]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents.[8]

Conclusion
4'-Hydroxy-3',5'-dimethylacetophenone is a chemical of significant synthetic utility. Its

straightforward preparation via the Fries rearrangement, combined with the versatile reactivity

of its functional groups, establishes it as a valuable intermediate for researchers in organic

chemistry and drug discovery. A thorough understanding of its chemical properties, spectral

data, and handling requirements, as detailed in this guide, is essential for leveraging its full

potential in scientific applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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